N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a cyclopentanecarboxamide group
Mechanism of Action
Target of Action
The compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide has been found to target PI3Kα/HDAC6 . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for cancer therapy . HDAC6 is a unique histone deacetylase enzyme that plays a key role in numerous biological processes, including signal transduction, cell shape, migration, and vesicle transport .
Mode of Action
Compounds with a similar thiazole-based structure have been known to interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The compound’s interaction with PI3Kα/HDAC6 suggests that it may affect the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth . By inhibiting this pathway, the compound could potentially exert anti-cancer effects .
Pharmacokinetics
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can potentially enhance the compound’s bioavailability .
Result of Action
Given its target of action, it can be inferred that the compound may have potential anti-cancer effects by inhibiting the pi3k/akt/mtor pathway .
Biochemical Analysis
Biochemical Properties
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it can bind to specific proteins, altering their function and affecting cellular processes. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling pathways such as the NF-κB pathway, which plays a key role in regulating immune responses and inflammation . By affecting gene expression, this compound can alter the production of cytokines and other proteins involved in the inflammatory response. Additionally, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes. These molecular interactions result in the modulation of various cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it may degrade over time when exposed to extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau and toxic effects become more pronounced with increasing dosage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole and pyrrolidine rings. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a dihaloalkane. These intermediates are then coupled through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-based Compounds: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which are known for their biological activities.
Thiazole-based Compounds: These include thiazole derivatives that exhibit antimicrobial, antifungal, and anticancer activities.
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a cyclopentanecarboxamide group. This unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-4-1-2-5-11)16-10-12-6-3-8-17(12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVBOFBOFRIKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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